molecular formula C11H16O3 B1598968 2,6-Diethoxybenzyl alcohol CAS No. 351002-96-5

2,6-Diethoxybenzyl alcohol

Cat. No. B1598968
CAS RN: 351002-96-5
M. Wt: 196.24 g/mol
InChI Key: PSMRNOMLVFGPQS-UHFFFAOYSA-N
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Description

2,6-Diethoxybenzyl alcohol is a chemical compound with the linear formula (C2H5O)2C6H3CH2OH . It has a molecular weight of 196.24 .


Molecular Structure Analysis

The molecular structure of 2,6-Diethoxybenzyl alcohol is represented by the linear formula (C2H5O)2C6H3CH2OH . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .

Scientific Research Applications

Specific Removal of Protecting Groups

2,6-Diethoxybenzyl alcohol can be utilized for the specific removal of o-methoxybenzyl protecting groups. A study demonstrated the efficient removal of these protecting groups with DDQ in CH2Cl2-H2O at room temperature, highlighting its applicability in synthetic chemistry where selective deprotection is required without affecting other sensitive functional groups (Oikawa, Yoshioka, & Yonemitsu, 1982).

Photocatalytic Oxidation

Another application of derivatives of 2,6-Diethoxybenzyl alcohol is in the field of photocatalysis. A study on the photocatalytic oxidation of benzyl alcohol and its derivatives, including 2,6-Diethoxybenzyl alcohol, into corresponding aldehydes using TiO2 under an O2 atmosphere, demonstrated high conversion and selectivity. This process was efficient under both UV and visible light, indicating its potential for green chemistry applications (Higashimoto et al., 2009).

Synthesis of Enantiopure Compounds

In the synthesis of enantiopure compounds, 2,6-Diethoxybenzyl alcohol derivatives have been used to achieve high stereoselectivity. For instance, syn-beta-amino alcohols were prepared by the addition of diethylzinc to chiral alpha-(dibenzylamino) aldehydes, leading to products with excellent diastereomeric excesses. This method showcases the role of 2,6-Diethoxybenzyl alcohol derivatives in the synthesis of complex, stereochemically pure molecules (Andrés et al., 1996).

Chemical Ecology and Natural Product Synthesis

2,6-Diethoxybenzyl alcohol and its derivatives find applications in the study of chemical ecology and the synthesis of natural products. Research on red algal bromophenols showed the presence of related compounds, highlighting the significance of these molecules in marine biology and potential antibiotic, antiepiphyte, or antiherbivore applications (Phillips & Towers, 1982).

Antioxidant Properties and Material Science

In material science, modifications of kraft lignin and vanillyl alcohol (a model compound) under acidic conditions have shown that treatments can decrease the aliphatic hydroxyl content, thereby affecting the antioxidant properties of the resulting materials in applications like polypropylene. This demonstrates the potential of 2,6-Diethoxybenzyl alcohol derivatives in improving the stability and longevity of polymeric materials (Pouteau et al., 2005).

properties

IUPAC Name

(2,6-diethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-13-10-6-5-7-11(14-4-2)9(10)8-12/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMRNOMLVFGPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402595
Record name 2,6-DIETHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethoxybenzyl alcohol

CAS RN

351002-96-5
Record name 2,6-DIETHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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